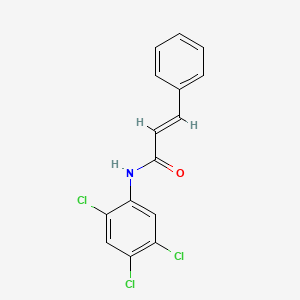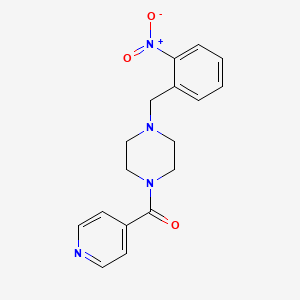![molecular formula C21H24N4O3 B5572308 2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[4.5]decanes involves complex organic synthesis techniques. For example, a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared for screening as antihypertensive agents, highlighting the process's complexity and the compounds' potential pharmacological use (Caroon et al., 1981). The synthesis often involves key steps like oxidative cyclization of olefinic precursors (Martin‐Lopez & Bermejo, 1998) and can lead to the creation of potent antagonists with specific receptor activities (Shukla et al., 2016).
Molecular Structure Analysis
The structural analysis of diazaspiro[4.5]decanes reveals a complex architecture that allows for significant interaction with biological receptors. For instance, the crystal structure analysis of similar compounds provides insight into their potential binding mechanisms and functional activities (Guillon et al., 2020).
Chemical Reactions and Properties
Diazaspiro[4.5]decanes undergo various chemical reactions, influencing their chemical properties and therapeutic potentials. For example, certain derivatives have been found to show anti-inflammatory activities, suggesting a wide range of chemical reactivities and properties that could be exploited for different applications (Ikuta et al., 1987).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies that perform detailed characterizations, including X-ray crystallography. These properties are essential for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways of diazaspiro[4.5]decane derivatives, are critical for their potential use in medicinal chemistry. Studies like those by Fedoseev et al. (2016), which developed a synthesis method for related compounds, highlight the ongoing research into optimizing the chemical properties of these molecules for better pharmacological profiles (Fedoseev et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity : One of the primary applications of derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which include compounds like the one , is their potential as antihypertensive agents. Research has explored these compounds for their effectiveness in lowering blood pressure, particularly focusing on their activity as alpha-adrenergic blockers. Specific compounds have shown potential as alpha 2-adrenoceptor antagonists or for their preference towards alpha 1-adrenoceptor antagonism (Caroon et al., 1981).
Synthesis Techniques : Various studies have detailed the synthesis of compounds within the diazaspiro[4.5]decan-2-one family. These include methods such as oxidative cyclization of olefinic precursors and the synthesis of azaspiro[4.5]decane systems, which are relevant for producing compounds with similar structures (Martin‐Lopez & Bermejo, 1998).
Photochemical Reactions : The compound and its derivatives have been used in studies investigating photochemical reactions, such as the photochemical epoxidation of a carbonyl group by methanol (Schönberg et al., 1980).
Cancer and Antiangiogenic Research : Some derivatives of 2,8-diazaspiro[4.5]decan-3-one have shown potential in cancer research, particularly in inhibiting cancer cell growth and showing antiangiogenic properties. These compounds have been evaluated for their ability to bind to specific sites on tubulin and induce apoptosis in cancer cells (Romagnoli et al., 2015).
Cytotoxic Activity : Research has been conducted on the cytotoxic activity of certain bicyclic σ receptor ligands, which are derived from the 2,8-diazaspiro[4.5]decan-3-one family. These studies focus on the inhibition of cell growth in various human tumor cell lines, indicating potential applications in cancer treatment (Geiger et al., 2007).
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-8-(pyridazine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-28-17-5-2-4-16(12-17)14-25-15-21(13-19(25)26)7-10-24(11-8-21)20(27)18-6-3-9-22-23-18/h2-6,9,12H,7-8,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEUAOCQANJLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3(CCN(CC3)C(=O)C4=NN=CC=C4)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)